molecular formula C7H6N2O3 B1375686 3-Amino-2-nitrobenzaldehyde CAS No. 1261498-24-1

3-Amino-2-nitrobenzaldehyde

Cat. No.: B1375686
CAS No.: 1261498-24-1
M. Wt: 166.13 g/mol
InChI Key: MYJSHORNYHNRIP-UHFFFAOYSA-N
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Description

3-Amino-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring

Preparation Methods

The synthesis of 3-Amino-2-nitrobenzaldehyde typically involves the nitration of 2-aminobenzaldehyde. One common method includes the reaction of 2-aminobenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzaldehyde ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

3-Amino-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzaldehyde ring.

Scientific Research Applications

3-Amino-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-nitrobenzaldehyde and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

3-Amino-2-nitrobenzaldehyde can be compared with other similar compounds, such as:

    2-Amino-3-nitrobenzaldehyde: Similar structure but different position of the nitro group, leading to different reactivity and applications.

    4-Amino-2-nitrobenzaldehyde: Another isomer with distinct chemical properties and uses.

    3-Nitrobenzaldehyde: Lacks the amino group, resulting in different chemical behavior and applications.

Properties

IUPAC Name

3-amino-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSHORNYHNRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743723
Record name 3-Amino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261498-24-1
Record name 3-Amino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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